molecular formula C14H21ClN2O B7629790 [2-(Aminomethyl)-3-methylpiperidin-1-yl]-phenylmethanone;hydrochloride

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-phenylmethanone;hydrochloride

Cat. No. B7629790
M. Wt: 268.78 g/mol
InChI Key: SZEPDYZNQFTEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-phenylmethanone;hydrochloride, also known as U-47700, is a synthetic opioid analgesic drug that was first developed by Upjohn in the 1970s. It belongs to the family of synthetic opioids, which are potent painkillers that act on the central nervous system.

Mechanism of Action

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-phenylmethanone;hydrochloride acts as an agonist at the mu-opioid receptor, which is the primary target for most opioid analgesics. It binds to the receptor and activates it, leading to the inhibition of pain signals in the central nervous system. It also has some affinity for the kappa-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
[2-(Aminomethyl)-3-methylpiperidin-1-yl]-phenylmethanone;hydrochloride has a number of biochemical and physiological effects in the body. It can cause respiratory depression, which can lead to hypoxia and even death. It can also cause sedation, euphoria, and analgesia. It has been shown to have less constipation and itching than other opioids.

Advantages and Limitations for Lab Experiments

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-phenylmethanone;hydrochloride has several advantages for lab experiments. It is a potent and selective mu-opioid receptor agonist, which makes it a useful tool for studying the opioid receptor system. It is also relatively easy to synthesize, which makes it readily available for research purposes.
However, [2-(Aminomethyl)-3-methylpiperidin-1-yl]-phenylmethanone;hydrochloride also has some limitations. It is highly addictive and can cause respiratory depression, which can be dangerous in lab experiments. It is also illegal in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on [2-(Aminomethyl)-3-methylpiperidin-1-yl]-phenylmethanone;hydrochloride. One area of interest is the development of new pain medications based on the structure of [2-(Aminomethyl)-3-methylpiperidin-1-yl]-phenylmethanone;hydrochloride. Another area of interest is the investigation of the mechanisms of opioid tolerance and dependence, which may lead to the development of new treatments for opioid addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of [2-(Aminomethyl)-3-methylpiperidin-1-yl]-phenylmethanone;hydrochloride on the body.

Synthesis Methods

The synthesis of [2-(Aminomethyl)-3-methylpiperidin-1-yl]-phenylmethanone;hydrochloride is a complex process that involves several steps. The starting material is 3-methylpiperidine, which is reacted with paraformaldehyde to form 2-(aminomethyl)-3-methylpiperidine. This intermediate compound is then reacted with benzyl chloride to form [2-(Aminomethyl)-3-methylpiperidin-1-yl]-phenylmethanone. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Scientific Research Applications

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-phenylmethanone;hydrochloride has been widely used in scientific research for its potent analgesic properties. It has been used to study the opioid receptor system and to develop new pain medications. It has also been used to investigate the mechanisms of opioid tolerance and dependence.

properties

IUPAC Name

[2-(aminomethyl)-3-methylpiperidin-1-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-11-6-5-9-16(13(11)10-15)14(17)12-7-3-2-4-8-12;/h2-4,7-8,11,13H,5-6,9-10,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEPDYZNQFTEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1CN)C(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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